2-Methylbenzylmagnesium chloride
Overview
Description
2-Methylbenzylmagnesium chloride is a versatile chemical compound with the molecular formula C8H9ClMgThis compound is a white crystalline powder that is soluble in organic solvents and water. It is widely used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzylmagnesium chloride can be synthesized through the reaction of 2-methylbenzyl chloride with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of magnesium in THF.
- Addition of 2-methylbenzyl chloride to the solution.
- Stirring the mixture under an inert atmosphere until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of magnesium, chloro[(2-methylphenyl)methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are common practices in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzylmagnesium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Palladium-based catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound formed by the coupling of the aryl group from magnesium, chloro[(2-methylphenyl)methyl]- with another aryl group.
Scientific Research Applications
2-Methylbenzylmagnesium chloride is used in various scientific research applications, including:
Catalysis: It serves as a catalyst in organic synthesis, facilitating the formation of complex organic molecules.
Material Science: It is used in the preparation of advanced materials with unique properties.
Biological Studies: It is employed in the study of biological processes and the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of magnesium, chloro[(2-methylphenyl)methyl]- involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium atom in the compound can coordinate with other molecules, facilitating the transfer of electrons and the formation of new chemical bonds. This coordination ability makes it a valuable reagent in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
Magnesium, chloro[(phenyl)methyl]-: Similar to magnesium, chloro[(2-methylphenyl)methyl]-, but without the methyl group on the benzene ring.
Magnesium, chloro[(4-methylphenyl)methyl]-: Similar structure but with the methyl group in the para position on the benzene ring.
Uniqueness
2-Methylbenzylmagnesium chloride is unique due to the presence of the methyl group in the ortho position on the benzene ring. This structural feature can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Properties
IUPAC Name |
magnesium;1-methanidyl-2-methylbenzene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJUEZWNAWCXGJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[CH2-].[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067524 | |
Record name | Magnesium, chloro[(2-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29875-05-6 | |
Record name | Magnesium, chloro((2-methylphenyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029875056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, chloro[(2-methylphenyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, chloro[(2-methylphenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3067524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 29875-05-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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